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Compound of Interest

Compound Name:
5-(4-Fluorophenyl)pyridine-2-

carbonitrile

Cat. No.: B592015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemical Identity of a Key
Research Tool
In the dynamic landscape of pharmacological research, precision in molecular identification is

paramount. This guide focuses on the potent and selective Transient Receptor Potential

Vanilloid 4 (TRPV4) agonist, widely known in scientific literature as GSK1016790A. It is crucial

to address a point of potential confusion at the outset. While the initial query for this guide was

associated with CAS number 914349-75-0, a thorough review of authoritative chemical

databases and peer-reviewed publications confirms that the correct CAS number for

GSK1016790A is 942206-85-1.[1][2][3][4] The former CAS number is linked to a different

chemical entity, 5-(4-Fluorophenyl)picolinonitrile. This guide will exclusively detail the

characterization and application of GSK1016790A under its correct CAS identifier, ensuring

scientific accuracy for the research community.

Section 1: Introduction to GSK1016790A - A
Gateway to Understanding TRPV4 Function
The TRPV4 channel, a non-selective cation channel, is a critical player in a myriad of

physiological processes, including osmoregulation, mechanosensation, and vascular tone

control.[5][6] The discovery and characterization of selective pharmacological modulators are
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indispensable for dissecting the intricate roles of this channel in both health and disease.

GSK1016790A, developed by GlaxoSmithKline, has emerged as an invaluable tool for the

scientific community, offering unparalleled potency and selectivity as a TRPV4 agonist.[4][7]

This guide provides a comprehensive overview of the essential characterization data for

GSK1016790A, offering insights into its chemical properties, biological activity, and the

experimental protocols necessary for its effective utilization in research.

Section 2: Physicochemical and Spectroscopic
Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation

of robust and reproducible research.

Chemical Identity
Property Data Source(s)

IUPAC Name

N-[(1S)-1-[[4-[(2S)-2-[[(2,4-

Dichlorophenyl)sulfonyl]amino]

-3-hydroxy-1-oxopropyl]-1-

piperazinyl]carbonyl]-3-

methylbutyl]benzo[b]thiophene

-2-carboxamide

[4]

Common Name GSK1016790A, GSK101 [4][5]

CAS Number 942206-85-1 [1][2][3][5]

Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂ [4][5]

Molecular Weight 655.61 g/mol [2][4]

Chemical Structure See Figure 1

Figure 1: Chemical Structure of GSK1016790A

Caption: 2D representation of GSK1016790A.

Physicochemical Properties
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Property Data Source(s)

Appearance Crystalline solid [1]

Purity ≥98% [1][2]

Solubility

Soluble in DMSO (~15

mg/mL), DMF (~15 mg/mL),

and Ethanol (~10 mg/mL).

Sparingly soluble in aqueous

buffers. For aqueous solutions,

dissolve in DMSO first, then

dilute (e.g., ~0.25 mg/mL in 1:3

DMSO:PBS pH 7.2).

[1][5]

Storage
Store at -20°C for long-term

stability (≥4 years).
[1]

UV/Vis. (λmax) 223, 231, 286 nm [1][5]

Expert Insight: The solubility profile of GSK1016790A is a critical consideration for experimental

design. Its poor aqueous solubility necessitates the use of organic solvents like DMSO for stock

solutions. When preparing working solutions for cell-based assays, it is imperative to perform

serial dilutions to minimize the final DMSO concentration, as high concentrations can exert

cytotoxic effects and interfere with cellular processes. A final DMSO concentration below 0.1%

is generally recommended.

Section 3: Biological Activity and Mechanism of
Action
GSK1016790A is a cornerstone tool for investigating TRPV4 biology due to its high potency

and selectivity.

Potency as a TRPV4 Agonist
GSK1016790A activates TRPV4 channels at nanomolar concentrations, inducing a robust

influx of cations, primarily Ca²⁺.
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Cell System Species EC₅₀ Source(s)

HEK293 cells

expressing TRPV4
Human 2.1 nM [5][7]

HEK293 cells

expressing TRPV4
Mouse 18 nM [5][7]

Choroid plexus

epithelial cells
Not specified 34 nM

HeLa cells expressing

TRPV4
Human 3.3 nM

Expert Insight: The ~300-fold greater potency of GSK1016790A compared to the older, less

selective TRPV4 agonist, 4α-phorbol 12,13-didecanoate (4α-PDD), underscores its superiority

as a research tool for specific TRPV4 activation.[7] This enhanced potency allows for the use of

lower concentrations, minimizing the risk of off-target effects.

Selectivity Profile
GSK1016790A exhibits high selectivity for TRPV4 over other TRP channels, such as TRPM8

and TRPA1, where it shows no activity even at concentrations up to 20 µM. This selectivity is

crucial for attributing observed physiological effects directly to the activation of TRPV4.

Mechanism of Action: From Channel Gating to Cellular
Response
The activation of TRPV4 by GSK1016790A initiates a cascade of intracellular events, primarily

driven by the influx of Ca²⁺. This initial signal propagates through various downstream signaling

pathways, leading to diverse cellular responses.
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Caption: Signaling pathways activated by GSK1016790A.
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Activation of TRPV4 by GSK1016790A leads to a significant increase in intracellular calcium

concentration ([Ca²⁺]i).[8] This calcium signal can then activate various downstream effectors.

For instance, in endothelial cells, this leads to the phosphorylation and activation of endothelial

nitric oxide synthase (eNOS) partially through the AMP-activated protein kinase (AMPK)

pathway.[5][9] This results in the production of nitric oxide (NO), a key signaling molecule in

vasodilation and the inhibition of monocyte adhesion, a critical event in the development of

atherosclerosis.[5][9][10]

Furthermore, prolonged stimulation with GSK1016790A can induce the endocytosis and

downregulation of TRPV4 channels from the plasma membrane.[6][8][11] This process is

dependent on calcium and is controlled by a PI3K, PKC, and RhoA signaling pathway.[6][12]

This agonist-induced internalization represents a crucial feedback mechanism for regulating

channel activity.

Section 4: Key Experimental Protocols and
Workflows
The following protocols provide a framework for characterizing the effects of GSK1016790A in

both in vitro and in vivo settings.

In Vitro Characterization
This assay is fundamental for quantifying the potency of GSK1016790A by measuring changes

in intracellular calcium.

Protocol:

Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing TRPV4, or primary

endothelial cells) in 96-well black-walled, clear-bottom plates and culture overnight.

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a

calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS, typically for 30-60 minutes at

37°C.

Wash: Gently wash the cells with HBSS to remove excess dye.
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Compound Addition: Prepare a serial dilution of GSK1016790A in HBSS. Use a fluorescent

imaging plate reader (e.g., FLIPR or FlexStation) to add the compound and simultaneously

measure the fluorescence signal.

Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence

response is plotted against the concentration of GSK1016790A to generate a dose-response

curve and calculate the EC₅₀ value.

Preparation Execution Analysis

Plate Cells Load with Ca²⁺ Dye Wash Add GSK1016790A
(Serial Dilution) Measure Fluorescence Generate Dose-Response Curve Calculate EC₅₀

Click to download full resolution via product page

Caption: Workflow for Calcium Imaging Assay.

This technique provides a direct measure of the ion channel currents activated by

GSK1016790A.

Protocol:

Cell Preparation: Plate cells expressing TRPV4 on glass coverslips.

Recording Setup: Place the coverslip in a recording chamber on an inverted microscope.

Use a glass micropipette filled with an appropriate intracellular solution to form a high-

resistance seal with the cell membrane.

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the

whole-cell configuration.

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply voltage ramps to

measure the current-voltage (I-V) relationship.

Compound Application: Perfuse GSK1016790A into the recording chamber and record the

induced current.
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Data Analysis: Analyze the magnitude and characteristics of the GSK1016790A-evoked

currents. This can reveal details about channel activation and desensitization kinetics.[13]

In Vivo Applications
GSK1016790A has been shown to be protective in a mouse model of atherosclerosis.

Protocol:

Animal Model: Use atherosclerosis-prone mice, such as Apolipoprotein E-deficient (ApoE⁻/⁻)

mice.

Diet: Feed the mice a high-fat, Western-type diet to induce atherosclerotic plaque formation.

Drug Administration: Administer GSK1016790A or vehicle control to the mice. This can be

done via oral gavage (e.g., 10 mg/kg/day).[9][10][14]

Treatment Duration: Continue the treatment for a specified period (e.g., 4-8 weeks).

Endpoint Analysis: At the end of the study, euthanize the mice and collect the aortas.

Quantification of Atherosclerosis: Stain the aortas en face with Oil Red O to visualize lipid-

rich plaques. Quantify the lesion area as a percentage of the total aortic surface area. Aortic

root sections can also be analyzed for plaque size and composition (e.g., macrophage

content via CD68 staining).[9]

GSK1016790A has been used to investigate the role of TRPV4 in bladder function and

overactivity.

Protocol:

Animal Model: Use adult female Sprague-Dawley or Wistar rats.[15][16]

Surgical Preparation: Anesthetize the rats and implant a catheter into the bladder dome for

infusion and pressure recording.[16]

Cystometry: After a recovery period, perform cystometry on conscious or anesthetized rats

by infusing saline into the bladder and recording intravesical pressure.
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Drug Administration: Administer GSK1016790A intravesically (e.g., 3 µM to 10 mM) and

continue to record bladder activity.[15][17][18][19]

Data Analysis: Analyze cystometric parameters such as bladder capacity, voiding interval,

voided volume, and the frequency of bladder contractions to assess the effect of

GSK1016790A on bladder function.[7][19]

Section 5: Safety and Handling
As a potent bioactive compound, appropriate safety precautions are necessary when handling

GSK1016790A.

Hazard Statement: This material should be considered hazardous.[1]

Precautionary Measures: Do not ingest or inhale. Avoid contact with eyes, skin, and clothing.

Wash thoroughly after handling.

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat,

and safety glasses.

Safety Data Sheet (SDS): Users must review the complete SDS provided by the supplier

before use.[1][8]

Conclusion: A Versatile Tool for Advancing
Research
GSK1016790A has proven to be a robust and reliable tool for the interrogation of TRPV4

channel function. Its high potency and selectivity have enabled significant advances in our

understanding of the role of TRPV4 in a wide range of physiological and pathophysiological

contexts, from vascular biology and atherosclerosis to bladder control.[5][7] This guide provides

a foundational repository of its key characteristics and experimental applications, empowering

researchers to design and execute well-controlled and impactful studies. As research into

TRPV4 continues to evolve, GSK1016790A will undoubtedly remain a central component of the

pharmacopeia for scientists in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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